4-Methyl-2-nitrobenzoic acid
Overview
Description
4-Methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where a methyl group is attached to the fourth position and a nitro group is attached to the second position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of toluene to produce 4-methyl-2-nitrotoluene, followed by oxidation to yield this compound. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent . The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 4-Methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4-Nitrobenzoic acid.
Scientific Research Applications
4-Methyl-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs and as a precursor for active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a model compound in biochemical research.
Mechanism of Action
The mechanism of action of 4-methyl-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modification of cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-2-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives:
4-Nitrobenzoic Acid: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain contexts.
2-Nitrobenzoic Acid: The nitro group is positioned differently, affecting its reactivity and the types of reactions it undergoes.
3-Nitrobenzoic Acid: Similar to this compound but with the nitro group in the meta position, leading to different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
Properties
IUPAC Name |
4-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLSSGOPIGKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292061 | |
Record name | 4-Methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27329-27-7 | |
Record name | 27329-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-nitrobenzo200000031436 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can borane-tetrahydrofuran (THF) and boron trifluoride-etherate be used to reduce sterically hindered aromatic carboxylic acids like 4-methyl-2-nitrobenzoic acid?
A1: While the research primarily focuses on the broad applicability of the borane-THF and boron trifluoride-etherate reduction system for various functionalized aromatic carboxylic acids, it specifically notes that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid, a compound structurally similar to this compound, resulted in both low conversion and yield []. The authors suggest that the electron-withdrawing nitro group ortho to the carboxylic acid might hinder the reaction. Therefore, based on the provided research, it can be inferred that the reduction of this compound using this method might face similar challenges and result in low conversion and yield.
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